molecular formula C15H10BrNO4S B8146696 Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate

Cat. No.: B8146696
M. Wt: 380.2 g/mol
InChI Key: DHWSDXSCCTYOLO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a bromine atom and an ethyl ester group The compound also contains an isoindoline-1,3-dione moiety, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a thiophene derivative followed by esterification and subsequent coupling with an isoindoline-1,3-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoindoline-1,3-dione moiety is known to interact with various biological targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is unique due to its combination of a brominated thiophene ring and an isoindoline-1,3-dione moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-bromo-2-(1,3-dioxoisoindol-2-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4S/c1-2-21-15(20)10-7-11(16)22-14(10)17-12(18)8-5-3-4-6-9(8)13(17)19/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWSDXSCCTYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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